molecular formula C11H17F2NO4 B7980956 (S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid

Cat. No.: B7980956
M. Wt: 265.25 g/mol
InChI Key: BEYLYGCFFXJNQM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Boc removal is typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc removal yields the free amine, which can be further derivatized.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid: Similar structure but with only one fluorine atom.

    (S)-1-(tert-Butoxycarbonyl)-piperidine-2-carboxylic acid: Lacks fluorine atoms, resulting in different reactivity and stability.

Uniqueness

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid is unique due to the presence of two fluorine atoms, which significantly alter its electronic properties and reactivity compared to similar compounds. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and other specialized applications .

Properties

IUPAC Name

(2S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)6-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYLYGCFFXJNQM-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(C[C@H]1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.